molecular formula C12H6F3NO B11873238 1-Cyano-7-(trifluoromethoxy)naphthalene

1-Cyano-7-(trifluoromethoxy)naphthalene

Cat. No.: B11873238
M. Wt: 237.18 g/mol
InChI Key: CLIIYIKFKRVXMG-UHFFFAOYSA-N
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Description

1-Cyano-7-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C12H6F3NO It is a derivative of naphthalene, characterized by the presence of a cyano group (–CN) and a trifluoromethoxy group (–OCF3) attached to the naphthalene ring

Preparation Methods

The synthesis of 1-Cyano-7-(trifluoromethoxy)naphthalene typically involves the introduction of the cyano and trifluoromethoxy groups onto the naphthalene ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable naphthalene derivative is reacted with a cyanide source and a trifluoromethoxy source under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

1-Cyano-7-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-7-(trifluoromethoxy)naphthalene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Cyano-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

1-Cyano-7-(trifluoromethoxy)naphthalene can be compared with similar compounds such as:

    1-Cyano-6-(trifluoromethoxy)naphthalene: Similar structure but with the trifluoromethoxy group at a different position.

    1-Cyano-7-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    1-Cyano-7-fluoronaphthalene: Similar structure but with a fluorine atom instead of a trifluoromethoxy group. The uniqueness of this compound lies in the presence of both the cyano and trifluoromethoxy groups, which impart distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H6F3NO

Molecular Weight

237.18 g/mol

IUPAC Name

7-(trifluoromethoxy)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H

InChI Key

CLIIYIKFKRVXMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N

Origin of Product

United States

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